

(Trimethylsilyl)acetonitrile chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (Trimethylsilyl)acetonitrile

Cat. No.: B092778

[Get Quote](#)

An In-depth Technical Guide to **(Trimethylsilyl)acetonitrile**: Properties, Structure, and Synthetic Utility

Authored by a Senior Application Scientist Introduction: The Strategic Role of (Trimethylsilyl)acetonitrile in Modern Synthesis

In the landscape of synthetic organic chemistry, the strategic formation of carbon-carbon bonds is paramount. **(Trimethylsilyl)acetonitrile**, often abbreviated as TMSAN, has emerged as a cornerstone reagent for the introduction of the cyanomethyl group (-CH₂CN). Its utility extends far beyond that of a simple nitrile, acting as a versatile and stable synthetic equivalent of the highly reactive cyanomethyl anion. This guide provides an in-depth exploration of the chemical properties, structure, and reactivity of **(Trimethylsilyl)acetonitrile**, with a focus on its practical applications for researchers, scientists, and drug development professionals. The β -hydroxynitriles and α,β -unsaturated nitriles synthesized using TMSAN are critical intermediates in the construction of complex molecular architectures found in numerous pharmaceutical agents and natural products.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Molecular Structure and Physicochemical Properties

(Trimethylsilyl)acetonitrile, with the linear formula $(CH_3)_3SiCH_2CN$, possesses a simple yet functionally rich structure. The molecule consists of a nitrile group attached to a methylene bridge, which is in turn bonded to a trimethylsilyl group. The presence of the silicon atom is key to the compound's unique reactivity, as it stabilizes an adjacent carbanion through σ - π hyperconjugation and provides a handle for unique reaction pathways like the Peterson Olefination.

Caption: Molecular Structure of **(Trimethylsilyl)acetonitrile**.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of **(Trimethylsilyl)acetonitrile** is provided below for easy reference. This data is essential for its identification, purification, and safe handling in a laboratory setting.

Table 1: Physicochemical Properties of **(Trimethylsilyl)acetonitrile**

Property	Value	Reference(s)
CAS Number	18293-53-3	[4]
Molecular Formula	$C_5H_{11}NSi$	[2]
Molecular Weight	113.23 g/mol	[2]
Appearance	Clear colorless to straw liquid	[4][5]
Boiling Point	65-70 °C at 20 mmHg	[4][6]
Density	0.827 g/mL at 25 °C	[4][6]
Refractive Index (n^{20}/D)	1.420	[4][6]
Flash Point	43 °C (109.4 °F) - closed cup	
Solubility	Soluble in most common organic solvents	[4][6]

Table 2: Spectroscopic Data for **(Trimethylsilyl)acetonitrile**

Spectrum	Key Features	Reference(s)
¹ H NMR (CDCl ₃)	δ ~0.1-0.2 ppm (s, 9H, Si(CH ₃) ₃), δ ~1.5-1.6 ppm (s, 2H, CH ₂ CN)	[6][7]
IR (CCl ₄)	~2215 cm ⁻¹ (C≡N stretch)	[6]

Synthesis and Purification

Synthesis

A common and effective method for the preparation of **(Trimethylsilyl)acetonitrile** involves the reaction of a haloacetonitrile with chlorotrimethylsilane in the presence of a metal reductant, such as zinc.[4][6] This approach provides good yields of the desired product.

General Synthetic Scheme: X-CH₂CN + (CH₃)₃SiCl + Zn → (CH₃)₃SiCH₂CN + ZnXCl (where X = Cl or Br)

The causality behind this choice of reagents lies in the in situ formation of an organozinc intermediate, which is sufficiently nucleophilic to react with chlorotrimethylsilane but is generally more manageable than the corresponding lithium or magnesium reagents. The yield is typically higher when starting from bromoacetonitrile (around 81%) compared to chloroacetonitrile (around 61%).[6]

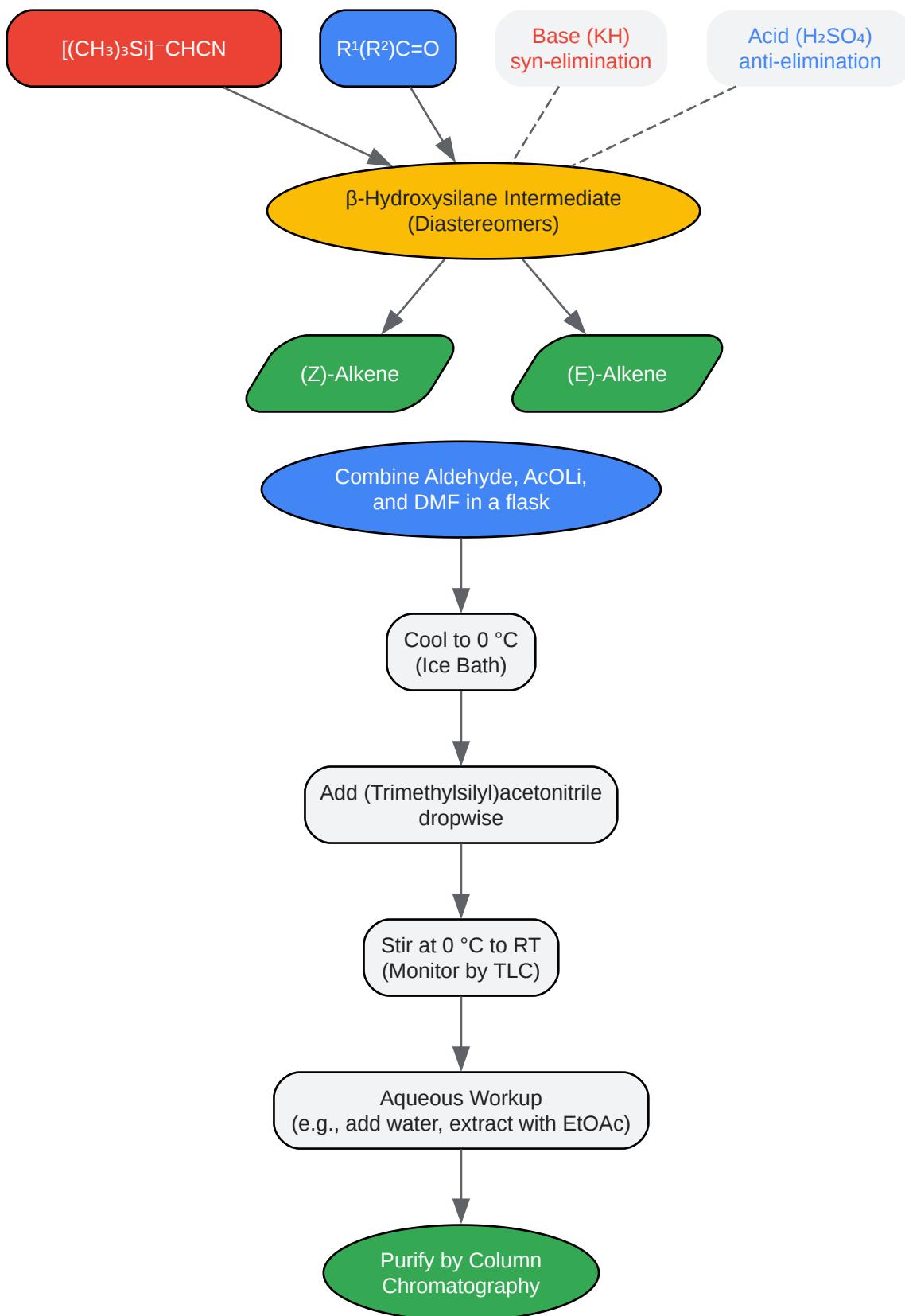
Purification Protocol

For applications requiring high purity, a straightforward purification protocol can be employed. The trustworthiness of subsequent reactions often depends on the quality of the starting reagent.

Step-by-Step Purification Methodology:

- Initial Check: Analyze the crude product using ¹H NMR and IR spectroscopy to identify any significant impurities.[6]
- Dissolution: Dissolve the impure **(Trimethylsilyl)acetonitrile** in benzene (~10 volumes).[6]

- Aqueous Wash: Transfer the benzene solution to a separatory funnel and wash it several times with an acetate buffer (acetic acid/sodium acetate, pH \approx 7).[6] This step is crucial for removing any acidic or water-soluble byproducts.
- Drying: Separate the organic layer and dry it over anhydrous calcium chloride (CaCl_2).[6]
- Solvent Removal: Remove the benzene solvent under reduced pressure using a rotary evaporator.[6]
- Fractional Distillation: Perform a fractional distillation of the residue under reduced pressure to obtain the purified **(Trimethylsilyl)acetonitrile**.[6]


Chemical Reactivity and Mechanistic Pathways

The synthetic power of **(Trimethylsilyl)acetonitrile** stems from the acidity of the α -protons (the CH_2 group), enabling the formation of a stabilized carbanion that serves as a potent nucleophile.

Generation of the Nucleophile: Two Paths

There are two primary strategies to unmask the nucleophilic character of TMSAN, each with distinct advantages depending on the substrate and desired reaction conditions.

- Path A: Strong Base Deprotonation: Treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) at low temperatures quantitatively generates the α -lithio-**(trimethylsilyl)acetonitrile** anion. This is the classic approach for creating a highly reactive carbanion for subsequent reaction with electrophiles.
- Path B: Lewis Base Catalysis: A milder and often more functional-group-tolerant method involves the use of a catalytic amount of a Lewis base, such as lithium acetate (AcOLi) or cesium acetate (AcOCs).[1] In this mechanism, the Lewis base is believed to activate the carbon-silicon bond, generating a transient, hypervalent silicon species that facilitates the nucleophilic attack on an electrophile (e.g., a carbonyl compound) without requiring full deprotonation or extreme temperatures.[1] This catalytic approach is particularly valuable in drug development workflows where sensitive functional groups must be preserved.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. chemscene.com [chemscene.com]
- 3. scholarship.richmond.edu [scholarship.richmond.edu]
- 4. (TRIMETHYLSILYL)ACETONITRILE CAS#: 18293-53-3 [m.chemicalbook.com]
- 5. 18293-53-3 CAS MSDS ((TRIMETHYLSILYL)ACETONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. (TRIMETHYLSILYL)ACETONITRILE | 18293-53-3 [chemicalbook.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- To cite this document: BenchChem. [(Trimethylsilyl)acetonitrile chemical properties and structure]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b092778#trimethylsilyl-acetonitrile-chemical-properties-and-structure\]](https://www.benchchem.com/product/b092778#trimethylsilyl-acetonitrile-chemical-properties-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com